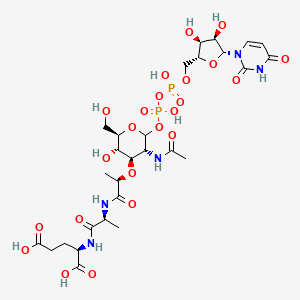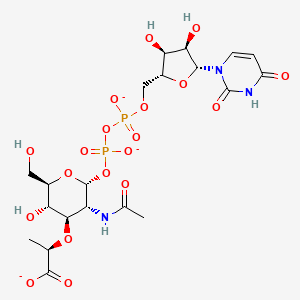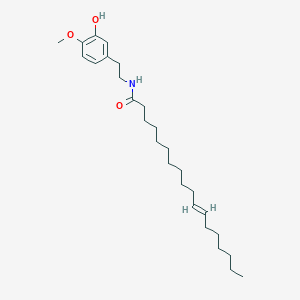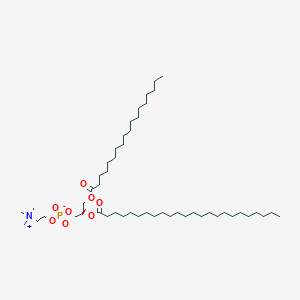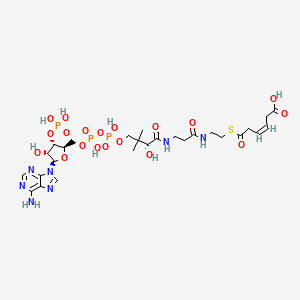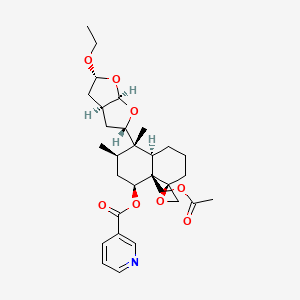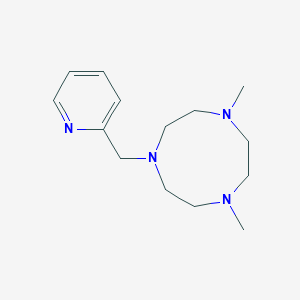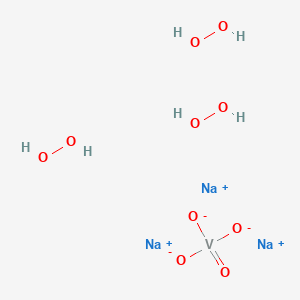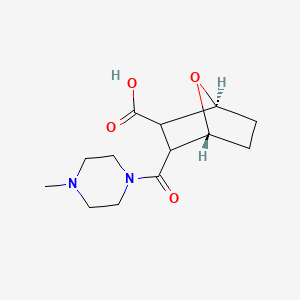![molecular formula C43H73O8P B1264428 [(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1264428.png)
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a phosphatidic acid molecule. It consists of one chain of stearic acid (18:0) and one chain of docosahexaenoic acid (22:6(4Z,7Z,10Z,13Z,16Z,19Z)). Phosphatidic acids are intermediates in the biosynthesis of triacylglycerols and phospholipids, playing a crucial role in cellular metabolism and signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of glycerol-3-phosphate with stearic acid and docosahexaenoic acid. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), and are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of phosphatidic acids, including this compound, involves enzymatic methods using phospholipase D to catalyze the transphosphatidylation of phosphatidylcholine with the desired fatty acids. This method is preferred due to its specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: The docosahexaenoic acid chain can undergo peroxidation, leading to the formation of lipid peroxides.
Hydrolysis: Catalyzed by phospholipases, resulting in the release of fatty acids and glycerol-3-phosphate.
Acylation: The addition of acyl groups to the hydroxyl groups of the glycerol backbone.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species (ROS) or chemical oxidants like hydrogen peroxide.
Hydrolysis: Requires phospholipase enzymes under physiological conditions.
Acylation: Utilizes acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids and glycerol-3-phosphate.
Acylation: Modified phosphatidic acids with additional acyl groups.
Applications De Recherche Scientifique
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in treating neurodegenerative diseases due to the presence of docosahexaenoic acid.
Industry: Utilized in the formulation of liposomes for drug delivery systems.
Mécanisme D'action
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate exerts its effects through several mechanisms:
Cell Signaling: Acts as a precursor for the synthesis of diacylglycerol and lysophosphatidic acid, which are important signaling molecules.
Membrane Dynamics: Influences membrane curvature and fusion processes.
Neuroprotection: The docosahexaenoic acid component is known to support neuronal function and protect against oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphatidylserine (PS(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Similar structure but with a serine head group instead of phosphate.
Phosphatidylcholine (PC(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Contains a choline head group.
Phosphatidylethanolamine (PE(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Features an ethanolamine head group.
Uniqueness
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its specific combination of stearic acid and docosahexaenoic acid, which imparts distinct biophysical properties and biological activities. Its role as a biosynthetic intermediate also sets it apart from other phospholipids .
Propriétés
Formule moléculaire |
C43H73O8P |
|---|---|
Poids moléculaire |
749 g/mol |
Nom IUPAC |
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H73O8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(45)51-41(40-50-52(46,47)48)39-49-42(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3,(H2,46,47,48)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m1/s1 |
Clé InChI |
SFHGEOGVGJYLEK-USQBYQOHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


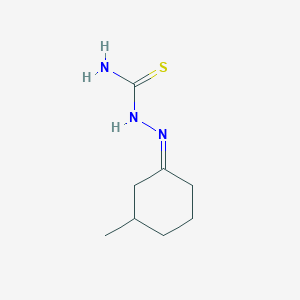

![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)
